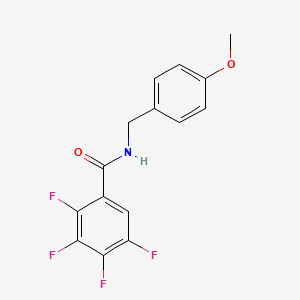
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide, also known as BAC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BAC is a hydrophobic and temperature-responsive polymer that can undergo reversible swelling and shrinking in response to changes in temperature. This unique property makes BAC a promising material for a wide range of applications, including drug delivery, tissue engineering, and biosensors.
作用機序
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide is not fully understood, but it is thought to be related to its hydrophobicity and temperature-responsive behavior. When this compound is exposed to a certain temperature, it undergoes a conformational change that causes it to either swell or shrink. This can affect the properties of the surrounding environment, such as the solubility of other molecules or the permeability of cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to be biocompatible and non-toxic, making it a promising material for biomedical applications. In vitro studies have demonstrated that this compound does not affect the viability or proliferation of various cell types, including human mesenchymal stem cells and neuronal cells.
実験室実験の利点と制限
One advantage of using N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide in lab experiments is its temperature-responsive behavior, which allows for precise control over the environment. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to work with.
将来の方向性
There are many potential future directions for research on N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide. One area of interest is the development of this compound-based biosensors, which could be used for detecting various biomolecules or pathogens. Another area of interest is the use of this compound in 3D printing, which could allow for the creation of complex structures with precise control over the environment. Additionally, further investigation into the mechanism of action of this compound could provide insights into its potential applications in various fields.
合成法
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide can be synthesized through a radical polymerization reaction using N-isopropylacrylamide and 4-chlorobenzyl chloride as starting materials. The reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere. The resulting polymer can then be purified through various methods, such as precipitation or dialysis.
科学的研究の応用
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide has been extensively studied for its potential applications in drug delivery. Due to its temperature-responsive behavior, this compound can be used to create drug delivery systems that release drugs in response to changes in temperature. This can be particularly useful for targeting specific tissues or cells in the body, as different areas of the body have different temperatures.
In addition to drug delivery, this compound has also been investigated for its potential use in tissue engineering. This compound can be used to create scaffolds that mimic the extracellular matrix, providing a supportive environment for cells to grow and differentiate. This compound scaffolds have been shown to support the growth of various cell types, including stem cells and neuronal cells.
特性
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(2)21(14-17-6-4-3-5-7-17)19(22)13-10-16-8-11-18(20)12-9-16/h3-13,15H,14H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWONYZXRFLIIEX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)
![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)